

A Comparative Analysis of Tyrphostin Inhibitors: AG-494 versus AG-490

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Compound of Interest

Compound Name: AG-494

Cat. No.: B1664428

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For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, a clear understanding of the subtle yet significant differences between analogous compounds is paramount. This guide provides an objective comparison of two widely used tyrphostin inhibitors, **AG-494** and AG-490, focusing on their performance, mechanisms of action, and the experimental data that defines their utility.

Overview of AG-494 and AG-490

AG-494 and AG-490 are members of the tyrphostin family, a class of synthetic compounds designed to inhibit protein tyrosine kinases. While structurally similar, their inhibitory profiles exhibit key distinctions that dictate their application in research. AG-490 is well-documented as a potent inhibitor of both the Janus kinase (JAK) family and the Epidermal Growth Factor Receptor (EGFR).^{[1][2]} In contrast, **AG-494** is primarily recognized as an EGFR kinase inhibitor, with additional findings indicating a shared capacity with AG-490 to block the activation of Cyclin-Dependent Kinase 2 (Cdk2).^[3]

Mechanism of Action and Target Specificity

AG-490 functions as an ATP-competitive inhibitor, targeting the kinase domain of its target proteins. Its inhibitory activity is most pronounced against EGFR and JAK2, with reported activity also against JAK3 and ErbB2.^{[1][2]} Notably, studies have indicated that AG-490 does not significantly inhibit other tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src, suggesting a degree of selectivity.^[1] The inhibition of the JAK/STAT signaling pathway is a cornerstone of its

mechanism, leading to the downstream suppression of cytokine-mediated cellular responses.
[4][5]

AG-494, as a close analog of AG-490, also functions as an ATP-competitive inhibitor of EGFR.
[6] A significant finding is its ability, shared with AG-490, to block the activation of Cdk2, a key regulator of the cell cycle.[3] This suggests that both compounds may exert their anti-proliferative effects not only through the inhibition of growth factor signaling but also by directly impacting cell cycle progression.

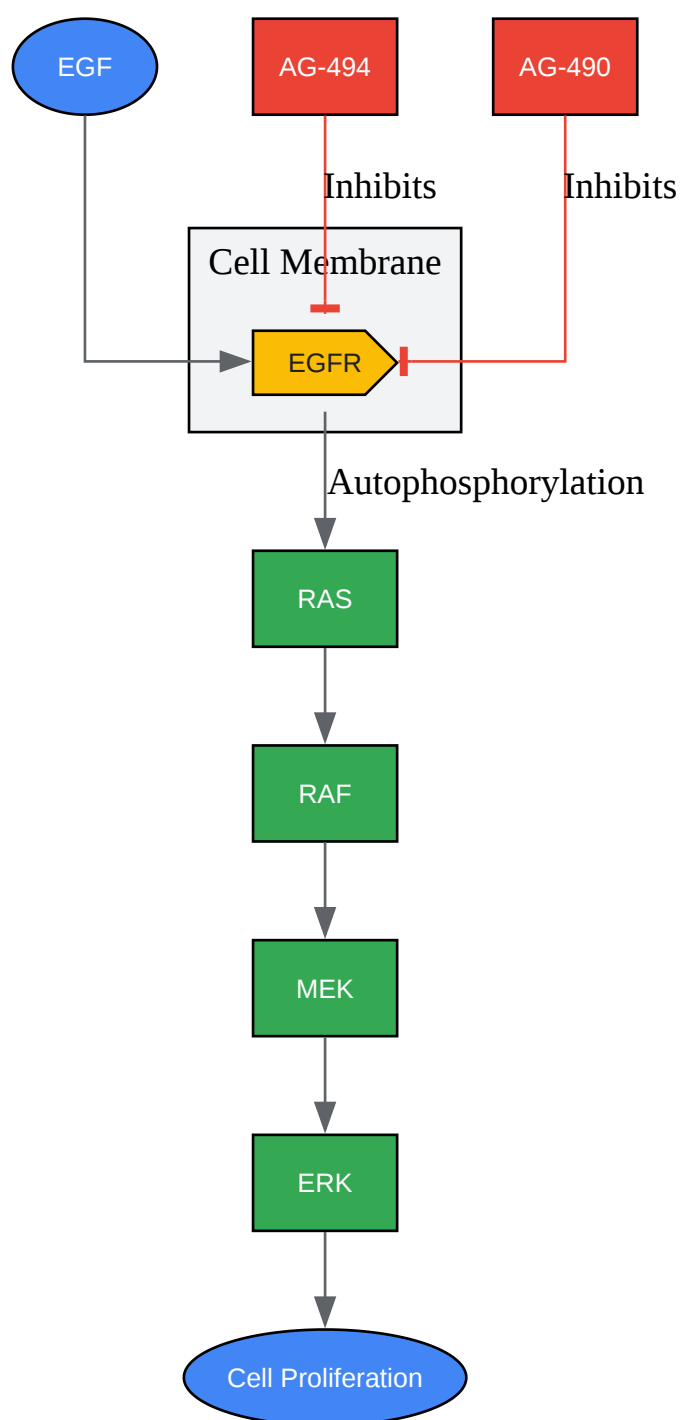
Quantitative Data Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for **AG-494** and AG-490 against various kinases. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Target Kinase	AG-494 IC50	AG-490 IC50
EGFR	0.7 μ M, 1 μ M	0.1 μ M
JAK2	Not widely reported	~10 μ M
JAK3	Not widely reported	25 μ M
ErbB2	Not widely reported	13.5 μ M
Cdk2	Inhibition of activation reported	Inhibition of activation reported

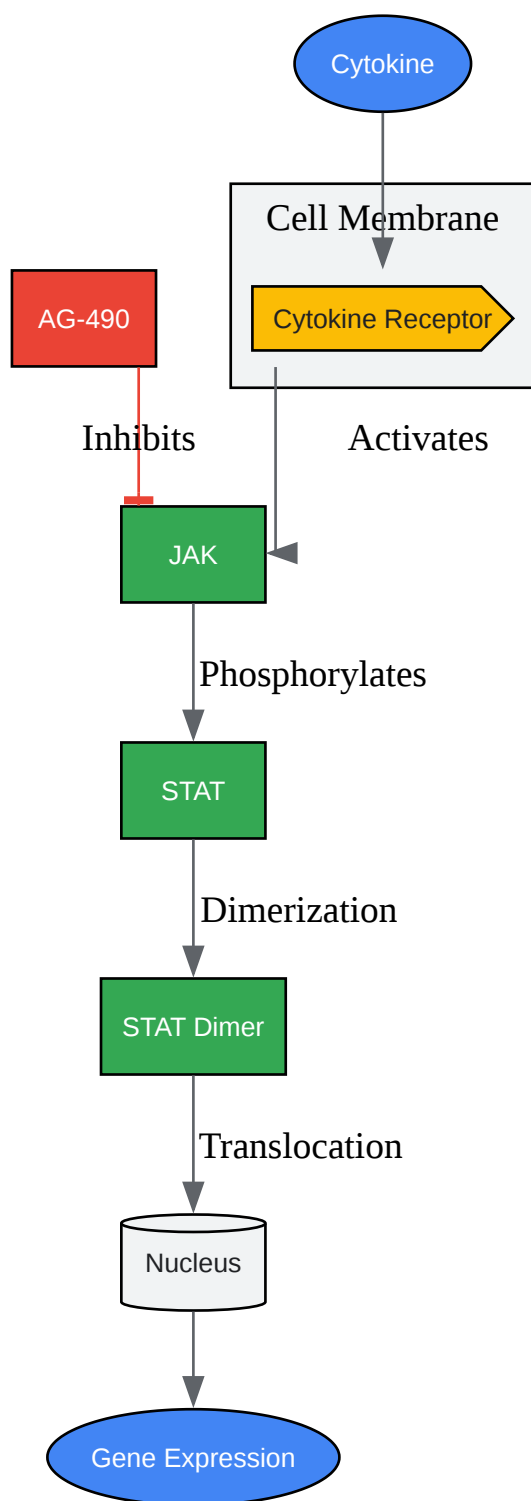
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their characterization.



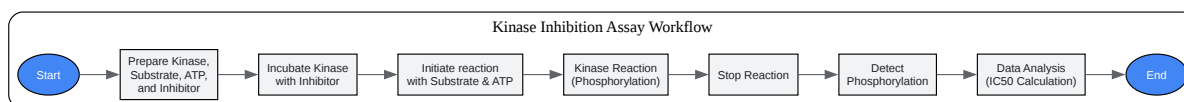
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Figure 1: Inhibition of the EGFR Signaling Pathway.



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Figure 2: Inhibition of the JAK/STAT Signaling Pathway by AG-490.



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